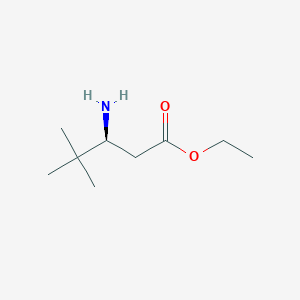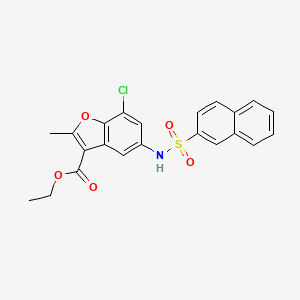
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide, also known as CP-154,526, is a synthetic compound that belongs to the class of tetrazole-based compounds. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, endocrinology, and immunology.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Enzyme Inhibition
One study focused on the structural analysis of tetrazole derivatives and explored their potential as COX-2 inhibitors. The study detailed the crystal structure of two tetrazole derivatives, highlighting their molecular docking studies to understand the interaction of each molecule within the active site of the cyclooxygenase-2 enzyme. This analysis provided insights into the orientation of these molecules and their potential role as COX-2 inhibitors, indicating a significant application in understanding and potentially treating conditions related to this enzyme (Al-Hourani et al., 2015).
Antileishmanial Activity
Research into tetrazole compounds also extends into the field of antileishmanial activity. A series of tetrazole derivatives were synthesized and evaluated for their efficacy against Leishmania spp. The study found that certain derivatives were particularly potent against L. braziliensis promastigotes, showing more effectiveness than the reference drug used in the study. This indicates the potential of tetrazole compounds in the treatment of diseases caused by Leishmania spp (Faria et al., 2013).
Synthesis and Chemical Properties
Another significant application of this compound is in the realm of chemical synthesis. Studies have been conducted to understand the synthesis pathways and structural properties of related compounds. For instance, research on the synthesis of 4-(4-Fluorophenyl)-2 (2-Methylpropanoyl)-4-Oxo-N,β-Diphenylbutanamide, a key intermediate of atorvastatin, sheds light on the synthetic routes and yields of related compounds. This research contributes to the broader understanding of chemical synthesis and structural characterization in this domain (Zhou Kai, 2010).
Novel Drug Formulations
Tetrazole-containing derivatives are also being explored for their therapeutic potential. A study on the synthesis, characterization, and biological evaluation of tetrazole-based ester derivatives as a new class of angiotensin-II receptor antagonists demonstrates this potential. The compounds were evaluated for their antihypertensive, antioxidant, and antibacterial properties, showing significant potential in these areas. This research illustrates the versatility of tetrazole derivatives in drug development and the possibility of creating new, effective pharmaceuticals (Masood et al., 2023).
Wirkmechanismus
Target of Action
It’s worth noting that many indole derivatives, which share a similar structure with the compound , have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The compound could potentially affect pathways related to the biological activities mentioned above, leading to downstream effects that contribute to its overall action.
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could potentially impact the bioavailability of the compound.
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that its action could lead to a variety of cellular responses, potentially contributing to its broad-spectrum biological activities .
Eigenschaften
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O/c1-2-3-4-13(20)15-9-12-16-17-18-19(12)11-7-5-10(14)6-8-11/h5-8H,2-4,9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCAFEQGDAIYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499488.png)

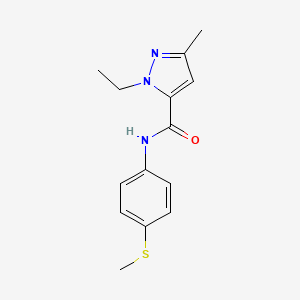
![3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2499491.png)
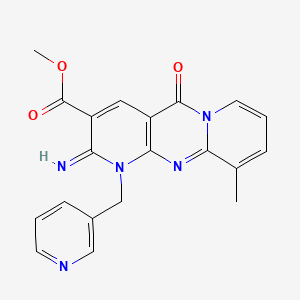
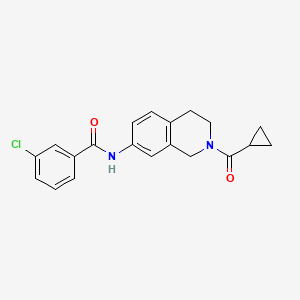
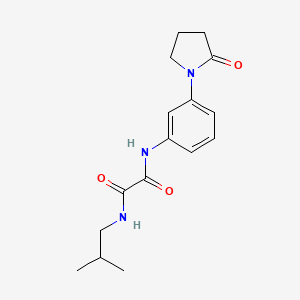
![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2499497.png)
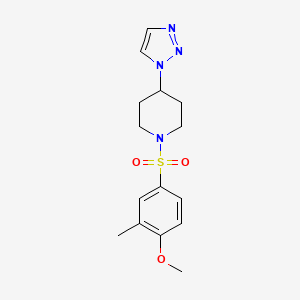
![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499502.png)
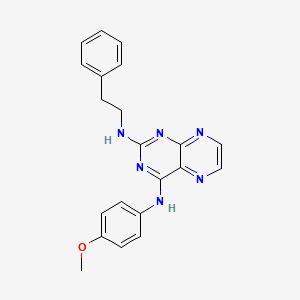
![5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2499506.png)
